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Compound of Interest

Compound Name: Daphlongamine H

Cat. No.: B15593103

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the first total synthesis of the complex
hexacyclic Daphniphyllum alkaloid, (-)-daphlongamine H. The synthesis, developed by the
Sarpong group, is a significant achievement in natural product synthesis and offers valuable
insights for organic chemists. Key strategic elements of this synthesis include a complexity-
building Mannich reaction, efficient cyclization strategies, and a highly diastereoselective
hydrogenation to construct the core structure. The endgame involves a Pauson—Khand
reaction to form a key cyclopentenone intermediate, followed by meticulous redox
manipulations to yield the final natural product.

Retrosynthetic Analysis

The synthetic strategy for (—)-daphlongamine H is outlined below. The retrosynthesis hinges
on disconnecting the hexacyclic core at key positions to reveal simpler, more readily available
starting materials. The Pauson-Khand reaction is a pivotal step, forming the cyclopentenone
ring fused to the intricate core. This leads back to a highly functionalized tricyclic intermediate,
which is assembled through a series of carefully orchestrated cyclizations. The initial
complexity is generated from a Mannich reaction involving an allylated valerolactone and a
sulfinyl imine.
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Caption: Retrosynthetic analysis of Daphlongamine H.

Key Experimental Protocols

The following protocols detail the key transformations in the total synthesis of (-)-
daphlongamine H.

Mannich Reaction for the Synthesis of the Acyclic
Precursor

This crucial step establishes the initial stereocenters of the molecule. The reaction between the
lithium enolate of an allylated valerolactone and a sulfinyl imine proceeds with notable
diastereoselectivity.

Protocol:

To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C, add n-butyllithium
(1.1 equiv.) dropwise.

e Stir the resulting LDA solution for 30 minutes at -78 °C.

e Add a solution of allylated valerolactone (1.0 equiv.) in THF to the LDA solution and stir for 1
hour at -78 °C.

 To this enolate solution, add a solution of the sulfinyl imine (1.2 equiv.) in THF.

¢ Stir the reaction mixture at -78 °C for 4 hours.
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e Quench the reaction with a saturated aqueous solution of NH4CI and allow it to warm to
room temperature.

o Extract the aqueous layer with ethyl acetate (3 x).

o Combine the organic layers, wash with brine, dry over anhydrous Na2S04, and concentrate
in vacuo.

o Purify the crude product by flash column chromatography on silica gel to afford the desired
[3-amino lactone.

Formation of the Tricyclic Core via Dieckmann
Condensation and Heck Coupling

The acyclic precursor is elaborated into a tricyclic core through a sequence of reactions
including a Dieckmann condensation and an intramolecular Heck coupling.

Protocol (Dieckmann Condensation):

e To a solution of the bromo-ester precursor (1.0 equiv.) in anhydrous THF at -78 °C, add
LIHMDS (1.1 equiv.) dropwise.

e Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an
additional 2 hours.

e Quench the reaction with saturated aqueous NH4CI.
» Extract the mixture with ethyl acetate (3 x).

o Combine the organic layers, wash with brine, dry over anhydrous Na2S04, and concentrate
under reduced pressure.

Purify the residue by flash chromatography to yield the bromo bicycle.
Protocol (Intramolecular Heck Coupling):

e To a degassed solution of the bromo bicycle (1.0 equiv.) in a mixture of DMF and water, add
Pd(OAc)2 (0.1 equiv.), PPh3 (0.2 equiv.), and Ag2CO3 (2.0 equiv.).
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Heat the reaction mixture to 80 °C and stir for 12 hours.

Cool the mixture to room temperature and filter through a pad of Celite.

Dilute the filtrate with water and extract with ethyl acetate (3 x).

Wash the combined organic layers with brine, dry over anhydrous Na2S0O4, and concentrate
in vacuo.

Purify the crude product via flash column chromatography to give the diene.

Diastereoselective Hydrogenation

A two-step hydrogenation protocol is employed to saturate the diene and establish the desired

stereochemistry of the tricyclic core.

Protocol:

To a solution of the diene (1.0 equiv.) in CH2CI2, add Crabtree's catalyst
([Ir(cod)py(PCy3)]PF6) (0.05 equiv.).

Subject the mixture to an atmosphere of H2 (50 atm) and stir for 24 hours.

Concentrate the reaction mixture and then dissolve the residue in methanol.

Add Pd/C (10 wt %) to the solution and subject the mixture to an atmosphere of H2 (1 atm).

Stir for 12 hours, then filter through Celite and concentrate the filtrate.

Purify the product by flash chromatography to yield the saturated tricyclic core with a 4:1
diastereomeric ratio.

Pauson-Khand Reaction

This [2+2+1] cycloaddition is a key step in constructing the pentacyclic enone intermediate.

Protocol:
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To a solution of the enyne diol (1.0 equiv.) in CH2CI2, add Co2(CO)8 (1.1 equiv.) at room
temperature.

Stir the mixture for 2 hours, then add N-methylmorpholine N-oxide (NMO) (3.0 equiv.).
Stir the reaction for an additional 12 hours at room temperature.
Filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate.

Concentrate the filtrate and purify the residue by flash column chromatography to afford the
pentacyclic enone.

Final Redox Manipulations to Yield Daphlongamine H

The final steps of the synthesis involve a series of redox reactions to convert the pentacyclic

enone into (-)-daphlongamine H. This includes a deoxygenation and a final oxidation to form

the lactone.

Protocol (Deoxygenation):

To a solution of the pentacyclic enone (1.0 equiv.) in THF at -78 °C, add NaBH3CN (5.0
equiv.) followed by the dropwise addition of BF3-OEt2 (5.0 equiv.).

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction by the slow addition of saturated aqueous NaHCO3.

Extract the mixture with ethyl acetate (3 x).

Wash the combined organic layers with brine, dry over Na2S04, and concentrate.

Purify by flash chromatography to yield the deoxygenated cyclopentene.

Protocol (Jones Oxidation and Lactonization):

To a solution of the resulting alcohol in acetone at 0 °C, add Jones reagent dropwise until a
persistent orange color is observed.

Stir for 1 hour at 0 °C.
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Quench the reaction with isopropanol.

Dilute with water and extract with ethyl acetate (3 x).

Wash the combined organic layers with brine, dry over Na2S0O4, and concentrate.

The resulting seco-acid is then subjected to lactonization conditions using cyanuric chloride
and triethylamine in acetonitrile to furnish (-)-daphlongamine H.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (-)-
daphlongamine H.

Diastereomeric

Step Product Yield (%) .
Ratio (d.r.)
Mannich Reaction B-Amino Lactone 82 ~1:1
Dieckmann )
) Bromo Bicycle - -

Condensation
Intramolecular Heck )

) Diene - -
Coupling
Diastereoselective Saturated Tricyclic 41
Hydrogenation Core '
Alkynylation Enyne 79 3.6:1

Pauson-Khand )
) Pentacyclic Enone - -
Reaction

] Cyclopentene
Deoxygenation _ - -
Intermediate

Jones Oxidation & )
o (-)-Daphlongamine H 13 (4 steps) -
Lactonization

Note: Yields for some individual steps were not explicitly reported in the primary communication
but are part of a multi-step sequence with a combined yield.
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Experimental Workflow

The overall workflow for the total synthesis of (-)-daphlongamine H is depicted below,
highlighting the progression from simple precursors to the complex natural product.

Endgame Synihess
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Caption: Overall workflow for the total synthesis of Daphlongamine H.

 To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis
of Daphlongamine H]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15593103#total-synthesis-of-daphlongamine-h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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